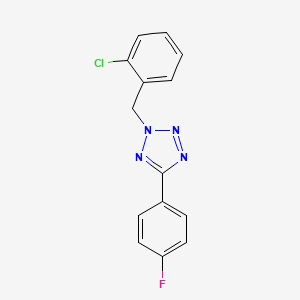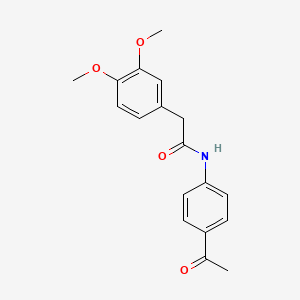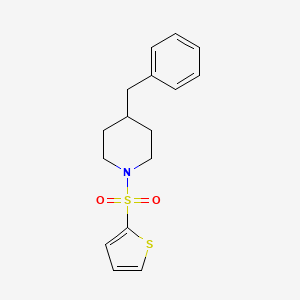
ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate and related compounds can be synthesized through various chemical routes. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates, which share structural similarities, can be produced via a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, yielding good yields and showcasing the versatility of cyanoacrylate derivatives in synthesis (Arfaoui & Amri, 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using techniques such as X-ray crystallography and spectroscopy. For instance, the structure of similar ethyl 2-cyanoacrylate derivatives was determined, revealing a three-dimensional supramolecular network governed by various noncovalent interactions, which play a significant role in stabilizing molecular conformations and self-assembly processes (Matos et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its cyano and ester functional groups. These reactions enable the synthesis of complex molecules and polymers. For example, the diradical polymerization of acrylonitrile initiated by related cyanoacrylate compounds demonstrates the reactivity and potential of these molecules in polymer science (Li et al., 1991).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The crystal growth and characterization of similar ethyl 2-cyanoacrylate compounds provide insights into their structural, optical, thermal, and electrical properties, which are essential for material science applications (Kotteswaran et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various nucleophiles and its behavior in polymerization reactions, are pivotal for its use in synthetic chemistry and materials science. Studies on the modification of synthesis methods and investigation of properties for cyanoacrylates shed light on the adhesive properties and polymer behavior, which are significant for medical and industrial applications (Tseng et al., 1990).
Wissenschaftliche Forschungsanwendungen
Polymerization Processes
Living Radical Polymerization : A study demonstrated the living radical polymerization of butyl acrylate under visible light, using a similar thiocarbonylthio compound as an initiator, highlighting the potential of such systems for controlled polymer synthesis with well-regulated molecular weights and narrow distributions. This process showcases the relevance of ethyl 2-cyano-3-(3-methyl-2-thienyl)acrylate derivatives in facilitating rapid polymerization reactions with high conversion rates and oxygen tolerance, which are crucial for developing advanced polymeric materials (Li et al., 2017).
Anionic Polymerization of Alkyl Cyanoacrylates : Investigating the anionic polymerization of various alkyl cyanoacrylates, including derivatives similar to this compound, revealed insights into the polymerization energetics and mechanisms. This study underscores the significance of local chemical hardness and van der Waals interactions, providing a foundation for designing cyanoacrylate-based polymers with tailored properties (Ablat et al., 2016).
Photoinitiated Zwitterionic Polymerization : Ethyl cyanoacrylate's reactivity under light irradiation was explored, demonstrating its polymerization initiated by pyridinium salts. This reaction mechanism could be applied to this compound, suggesting its utility in developing new photopolymerization strategies for crafting polymers with specific end-use applications (Arsu et al., 1996).
Material Science and Synthesis
Synthesis of Polyfunctional Pyrazolyl Substituted Pyridines : Demonstrating the chemical versatility, ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate underwent reactions leading to the formation of novel pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines. This process illustrates the potential of this compound in synthesizing complex organic molecules for potential applications in pharmaceuticals and agrochemicals (Latif et al., 2003).
Supramolecular Assembly and Crystal Structure Analysis : The Z isomer of a closely related compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was studied for its supramolecular assembly, crystal structure, and noncovalent interactions. Such studies are fundamental for understanding how this compound could be used to engineer novel materials with desirable properties through controlled molecular assembly and interaction (Matos et al., 2016).
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)6-10-8(2)4-5-15-10/h4-6H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTRJGJHFSDDES-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CS1)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)
![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)
![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)
